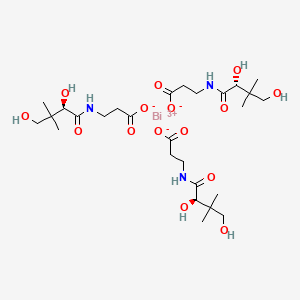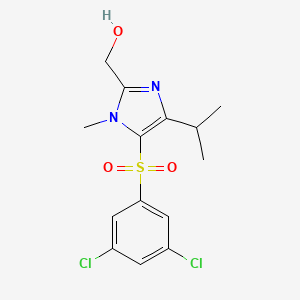
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a sulfonyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes .
準備方法
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonation reaction using chlorosulfonic acid.
Addition of the Dichlorophenyl Moiety: This step involves the reaction of the intermediate compound with 3,5-dichlorobenzene under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or sulfonyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
作用機序
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-: This compound has a similar structure but includes a pyridinylmethyl group, which may impart different chemical properties and applications.
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-4-(1-methylethyl)-1-((1-oxido-4-pyridinyl)methyl)-:
The uniqueness of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
178980-02-4 |
|---|---|
分子式 |
C14H16Cl2N2O3S |
分子量 |
363.3 g/mol |
IUPAC名 |
[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-8(2)13-14(18(3)12(7-19)17-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3 |
InChIキー |
LZPGWPLAVRGRNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=N1)CO)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


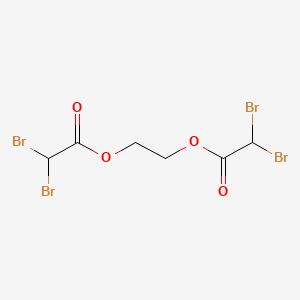

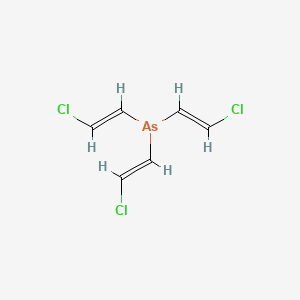
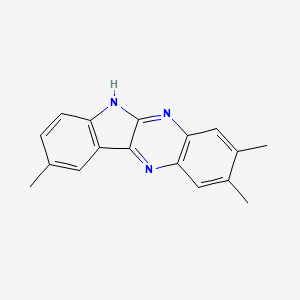

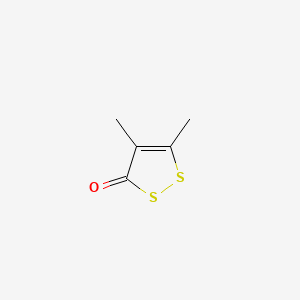

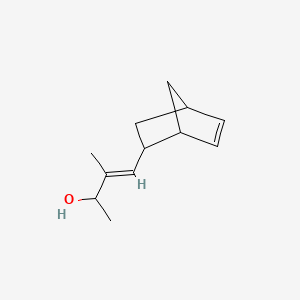

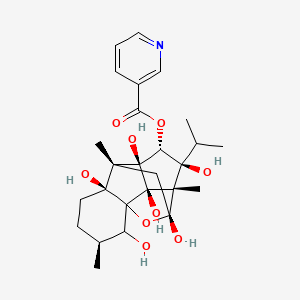

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
